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Compound of Interest

Compound Name: 5-lodo-1H-indazol-3-amine

Cat. No.: B1319777

An In-depth Technical Guide to 5-lodo-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-lodo-1H-indazol-3-amine is a halogenated derivative of the 3-aminoindazole scaffold, a
privileged structure in medicinal chemistry. The indazole core is a bioisostere of indole and is
found in numerous biologically active compounds and approved pharmaceuticals.[1] The 3-
aminoindazole moiety, in particular, is recognized as an effective "hinge-binding" fragment,
crucial for the activity of many kinase inhibitors.[2] This document provides a comprehensive
overview of the chemical structure, properties, and plausible synthetic routes for 5-lodo-1H-
indazol-3-amine. While specific experimental data for this compound is limited, this guide
consolidates predicted spectroscopic data based on analogous structures and fundamental
principles. Furthermore, it discusses the well-established biological context of the 3-
aminoindazole scaffold as a kinase inhibitor and outlines relevant experimental protocols for its
synthesis and handling.

Chemical Structure and Properties

5-lodo-1H-indazol-3-amine is characterized by an indazole ring system substituted with an
iodine atom at position 5 and an amine group at position 3.
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Caption: Chemical Structure of 5-lodo-1H-indazol-3-amine

Chemical Ildentifiers

Identifier

Value

IUPAC Name

5-lodo-1H-indazol-3-amine

CAS Number

88805-76-9[3]

Molecular Formula

C7HeIN3[3]

INChl Key

JRGNBDMFXNNOIJ-UHFFFAQYSA-N[4]

SMILES

NC1=NNc2cc(l)cccl2

Physicochemical Properties

Experimental data for the physical properties of 5-lodo-1H-indazol-3-amine are not readily
available in the cited literature. The data presented are either calculated or based on closely

related compounds.

Property

Value

Molecular Weight

259.05 g/mol [3]

Physical Form

Solid (predicted)[4]

Predicted to be soluble in polar organic solvents

Solubility ]

like DMSO and DMF.[5][6]
Melting Point Not reported.
Boiling Point Not reported.
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Spectroscopic Data (Predicted)

Verified, publicly available spectra for 5-lodo-1H-indazol-3-amine are limited. The following

data are predicted based on the analysis of structurally similar compounds and established

spectroscopic principles.[7][8][9]

'H NMR Spectroscopy

The predicted *H NMR chemical shifts are referenced to TMS in a solvent such as DMSO-ds,

which is commonly used for indazole derivatives to observe the exchangeable NH protons.[7]

Proton Assignment

Predicted & (ppm)

Multiplicity Notes

Exchangeable with

NH (Indazole) ~11.0-12.0 broad singlet D:0.
H-4 ~7.6-7.8 d
H-6 ~7.3-75 dd
H-7 ~7.1-7.3 d
NH2z (Amine) ~5.0-6.0 broad singlet Exchangeable with
D20.[10]
3C NMR Spectroscopy
Carbon Assignment Predicted & (ppm)
**C-3 (C-NHz2) ** ~150 - 155
C-3a ~140 - 145
C-4 ~125-130
C-5 (C-I) ~85 - 95
C-6 ~128 - 132
C-7 ~110-115
C-7a ~120 - 125
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Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the primary amine
and the aromatic indazole ring system.[8][9]

Wavenumber (cm—?) Intensity Assignment
] Asymmetric & Symmetric N-H
3450 - 3300 Medium, Sharp (Doublet) ] )
stretch (Primary Amine)[9]
~3100 Medium, Broad N-H stretch (Indazole Ring)
3100 - 3000 Medium to Weak Aromatic C-H stretch

N-H bend (scissoring) of

1650 - 1580 Medium to Strong ) )
Primary Amine[8]
1620 - 1450 Medium to Strong C=C stretch (Aromatic Ring)
C-N stretch (Aromatic Amine)
1335 - 1250 Strong
[8]
910 - 665 Broad, Strong N-H wag (Primary Amine)[8]

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M*). In accordance
with the nitrogen rule, the compound's odd molecular weight corresponds to its odd number of
nitrogen atoms.[11]

m/z Value Assignment
~259 [M]*e (Molecular lon)
~132 [M - 1]* (Fragment from loss of lodine)

Experimental Protocols
Synthesis from 2-Fluoro-5-iodobenzonitrile
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A common and effective method for the synthesis of 3-amino-1H-indazoles is the reaction of an
ortho-fluorobenzonitrile derivative with hydrazine hydrate.[5][12] This approach is directly
applicable for the preparation of 5-lodo-1H-indazol-3-amine.[12]

(Z-FIuoro-5-iod0benzonitrile) Add

\

Reflux (e.g., 120°C)
[ Hydrazine Hydrate (NH2NH2-H20) Add Reaction Vessel Then Workup & Purification 5-lodo-1H-indazol-3-amine
A
Solvent (e.g., n-Butanol) Add

Click to download full resolution via product page
Caption: General workflow for the synthesis of 5-lodo-1H-indazol-3-amine.
Methodology:

o Reaction Setup: To a solution of 2-Fluoro-5-iodobenzonitrile (1.0 eq) in a suitable high-boiling
solvent such as n-butanol or ethylene glycol, add hydrazine hydrate (3.0-5.0 eq).[5]

o Cyclization: Heat the reaction mixture to reflux (typically 120-140°C) and monitor the reaction
progress using Thin Layer Chromatography (TLC). The reaction is generally complete within
a few hours.

o Workup: After cooling the reaction mixture to room temperature, a precipitate of the product
may form. The solid can be collected by filtration. Alternatively, the reaction mixture can be
diluted with water, and the resulting precipitate is filtered, washed with water, and dried.

 Purification: If necessary, the crude product can be further purified by recrystallization from a
suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 5-
lodo-1H-indazol-3-amine.
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Biological Activity and Mechanism of Action

While specific biological studies on 5-lodo-1H-indazol-3-amine are not prominently reported,
the 3-aminoindazole scaffold is a cornerstone in the development of kinase inhibitors.[2][13]
These compounds typically act as ATP-competitive inhibitors, binding to the hinge region of the
kinase's ATP-binding pocket.

The 3-amino group is crucial as it often forms one or two key hydrogen bonds with the
backbone amide and carbonyl groups of the kinase hinge region, mimicking the adenine
portion of ATP. The indazole ring itself occupies the hydrophobic pocket where adenine would
bind. Substituents on the indazole ring, such as the iodine at the C5 position, extend into other
regions of the ATP pocket and can be modified to enhance potency and selectivity for the target
kinase.[2] Derivatives of 3-aminoindazole have shown potent inhibitory activity against various
kinases, including PLK4 and BCR-ABL.[14][15]

General Mechanism of a 3-Aminoindazole Kinase Inhibitor
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Caption: Binding model of a 3-aminoindazole inhibitor in a kinase ATP pocket.

Safety and Handling

A safety data sheet (SDS) for 5-lodo-1H-indazol-3-amine is not widely available. The following
information is based on the hazard profile of the closely related compound, 5-iodo-1-methyl-
1H-indazol-3-amine.[4] Standard laboratory precautions should be taken.
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e Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if
inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May
cause respiratory irritation).[4]

o Precautionary Statements:

o Prevention: P261 (Avoid breathing dust), P271 (Use only outdoors or in a well-ventilated
area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4]

o Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid
ingestion and inhalation.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-amines/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-amines/
https://www.chemicalbook.com/synthesis/3-amino-5-iodo-1h-indazole.htm
https://www.mdpi.com/1422-0067/23/23/14834
https://pmc.ncbi.nlm.nih.gov/articles/PMC12499891/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12499891/
https://pubmed.ncbi.nlm.nih.gov/37470410/
https://pubmed.ncbi.nlm.nih.gov/37470410/
https://pubmed.ncbi.nlm.nih.gov/37470410/
https://www.benchchem.com/product/b1319777#5-iodo-1h-indazol-3-amine-chemical-properties-and-structure
https://www.benchchem.com/product/b1319777#5-iodo-1h-indazol-3-amine-chemical-properties-and-structure
https://www.benchchem.com/product/b1319777#5-iodo-1h-indazol-3-amine-chemical-properties-and-structure
https://www.benchchem.com/product/b1319777#5-iodo-1h-indazol-3-amine-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1319777?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1319777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

